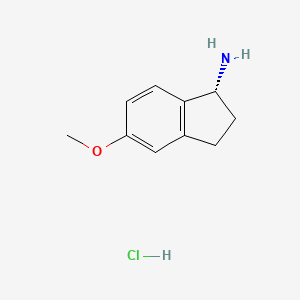
5-(2-bromoethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1,3-oxazole (5-BE-1,3-oxazole) is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which means that it contains a ring of atoms with at least one atom of a different element in the ring. It is mainly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. 5-BE-1,3-oxazole has been studied extensively in recent years due to its potential applications in the biomedical field.
Wissenschaftliche Forschungsanwendungen
5-BE-1,3-oxazole has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the synthesis of drugs, polymers, and other materials. In addition, it has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Wirkmechanismus
The mechanism of action of 5-BE-1,3-oxazole is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. It is also believed to act as a catalyst in various chemical reactions, by speeding up the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BE-1,3-oxazole are not well understood. However, it is believed to have some effect on the body’s metabolism, as it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, it has been shown to have some effect on the body’s immune system, as it has been shown to inhibit the production of interleukin-1 (IL-1).
Vorteile Und Einschränkungen Für Laborexperimente
5-BE-1,3-oxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low boiling point. However, it has some limitations, such as its low solubility in water and its tendency to form insoluble complexes with other compounds.
Zukünftige Richtungen
The potential future directions for 5-BE-1,3-oxazole are numerous. It could be used in the development of new drugs, polymers, and other materials. It could also be used in the synthesis of new biomaterials for drug delivery systems and tissue engineering scaffolds. In addition, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new catalysts for chemical reactions. Finally, it could be used in the development of new analytical techniques, such as spectroscopic methods and chromatographic methods.
Synthesemethoden
5-BE-1,3-oxazole can be synthesized via a variety of methods. The most common method is the reaction of ethylene oxide with bromoethane in the presence of an acid catalyst. This reaction produces a mixture of 5-BE-1,3-oxazole and ethylene bromide. The mixture can then be separated by distillation or chromatography. Other methods for the synthesis of 5-BE-1,3-oxazole include the reaction of ethylene oxide with dimethyl sulfate in the presence of a base catalyst, and the reaction of ethylene oxide with bromoacetaldehyde in the presence of a base catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromoethyl)-1,3-oxazole involves the reaction of 2-bromoethylamine with 2-oxazoline followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2-bromoethylamine", "2-oxazoline" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with 2-oxazoline in the presence of a base such as sodium hydroxide to form 5-(2-bromoethyl)-2-oxazoline.", "Step 2: The 5-(2-bromoethyl)-2-oxazoline is then subjected to dehydrohalogenation using a strong base such as potassium tert-butoxide to form the final product, 5-(2-bromoethyl)-1,3-oxazole." ] } | |
CAS-Nummer |
2228164-99-4 |
Molekularformel |
C5H6BrNO |
Molekulargewicht |
176 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



